molecular formula C21H16ClFN2OS B11134747 5-chloro-N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1-benzothiophene-2-carboxamide

5-chloro-N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1-benzothiophene-2-carboxamide

Cat. No.: B11134747
M. Wt: 398.9 g/mol
InChI Key: GOZORWCCVSVMBM-UHFFFAOYSA-N
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Description

5-chloro-N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1-benzothiophene-2-carboxamide is a synthetic organic compound that belongs to the class of benzothiophene derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a benzothiophene core, a carbazole moiety, and specific halogen substitutions, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Benzothiophene Core: Starting from a suitable thiophene derivative, the benzothiophene core can be synthesized through cyclization reactions.

    Introduction of the Carbazole Moiety: The carbazole unit can be introduced via coupling reactions, such as Suzuki or Buchwald-Hartwig coupling.

    Halogenation: Specific halogen atoms (chlorine and fluorine) can be introduced through halogenation reactions using reagents like N-chlorosuccinimide (NCS) and N-fluorobenzenesulfonimide (NFSI).

    Amidation: The final step involves the formation of the carboxamide group through amidation reactions using appropriate amines and coupling agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the carbazole moiety, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the benzothiophene core using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)

    Substitution: Sodium iodide (NaI), potassium carbonate (K2CO3)

Major Products Formed

    Oxidation: Formation of oxidized derivatives with ketone or aldehyde groups.

    Reduction: Formation of reduced derivatives with alcohol or alkane groups.

    Substitution: Formation of substituted derivatives with various functional groups like alkyl, aryl, or amino groups.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis and medicinal chemistry.

Biology

In biological research, the compound may be studied for its potential interactions with biological targets, such as enzymes or receptors. Its halogenated structure may enhance its binding affinity and specificity.

Medicine

The compound may have potential therapeutic applications, particularly in the development of drugs for treating diseases like cancer, inflammation, or neurological disorders. Its unique structure may allow for selective targeting of disease-related pathways.

Industry

In the industrial sector, the compound may be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-chloro-N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1-benzothiophene-2-carboxamide may involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s halogenated structure may enhance its binding affinity and specificity, allowing it to modulate biological pathways effectively. Detailed studies on its mechanism of action would involve biochemical assays and molecular modeling to identify its targets and pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of a benzothiophene core, a carbazole moiety, and specific halogen substitutions distinguishes This compound from other similar compounds. This unique structure may confer specific biological activities and chemical properties, making it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C21H16ClFN2OS

Molecular Weight

398.9 g/mol

IUPAC Name

5-chloro-N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C21H16ClFN2OS/c22-12-4-7-18-11(8-12)9-19(27-18)21(26)25-17-3-1-2-14-15-10-13(23)5-6-16(15)24-20(14)17/h4-10,17,24H,1-3H2,(H,25,26)

InChI Key

GOZORWCCVSVMBM-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)C3=C(N2)C=CC(=C3)F)NC(=O)C4=CC5=C(S4)C=CC(=C5)Cl

Origin of Product

United States

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